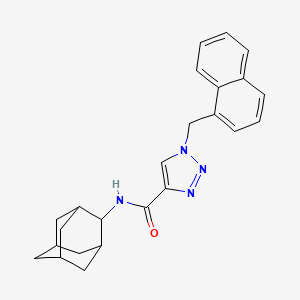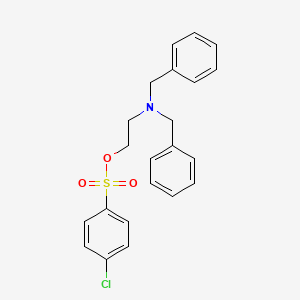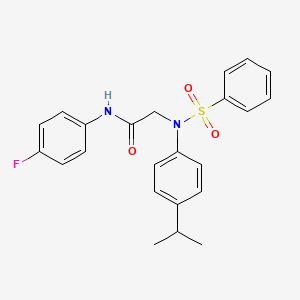![molecular formula C19H15N3O6 B5124827 ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5124827.png)
ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate, also known as NBDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. NBDP is a pyrazolidine derivative that possesses unique properties, making it an attractive candidate for research and development.
作用机制
The exact mechanism of action of ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and inhibiting the NF-κB pathway. This compound has also been shown to inhibit the expression of COX-2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, induces apoptosis, and possesses anti-inflammatory properties. This compound has also been shown to inhibit the expression of COX-2, an enzyme that plays a role in inflammation. In animal studies, this compound has been shown to possess analgesic properties, making it a potential candidate for pain management.
实验室实验的优点和局限性
One of the main advantages of ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is its relatively efficient synthesis method, which makes it easily accessible for research purposes. This compound has also shown promising results in various in vitro and in vivo studies, making it an attractive candidate for further research. However, one of the limitations of this compound is its relatively low solubility in water, which may pose challenges in some experimental settings.
未来方向
There are several potential future directions for research on ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in various fields. Additionally, research on the synthesis of this compound derivatives may lead to the development of more efficient and effective compounds.
合成方法
The synthesis of ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate involves the reaction of 3-nitrobenzaldehyde and ethyl 4-aminobenzoate in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through column chromatography. The yield of this compound is typically around 60-70%, making it a relatively efficient synthesis method.
科学研究应用
Ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. This compound has also been shown to possess anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases.
属性
IUPAC Name |
ethyl 4-[(4Z)-4-[(3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-2-28-19(25)13-6-8-14(9-7-13)21-18(24)16(17(23)20-21)11-12-4-3-5-15(10-12)22(26)27/h3-11H,2H2,1H3,(H,20,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIQUDPVGHZZIX-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)
![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)



![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)

![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)

![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)